3-(2-(Methylthio)phenoxy)piperidine chemical structure and properties
3-(2-(Methylthio)phenoxy)piperidine chemical structure and properties
An In-depth Technical Guide to 3-(2-(Methylthio)phenoxy)piperidine: Synthesis, Characterization, and Potential Applications
Disclaimer: The compound 3-(2-(Methylthio)phenoxy)piperidine is not extensively documented in publicly accessible scientific literature or chemical databases. This guide provides a comprehensive technical overview based on the established chemistry of its constituent functional groups and analysis of closely related structural analogs. The experimental protocols described herein are proposed methodologies grounded in standard organic chemistry principles and should be regarded as a starting point for research and development.
Introduction and Chemical Identity
3-(2-(Methylthio)phenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked via an ether bond at its 3-position to a phenyl ring, which is further substituted with a methylthio group at the ortho-position. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous natural products and pharmaceuticals.[1][2] The thioanisole (methylthiobenzene) moiety is also a key structural element in various biologically active compounds.[3]
The strategic combination of these two pharmacophores suggests that 3-(2-(Methylthio)phenoxy)piperidine may serve as a valuable building block or a candidate molecule in drug discovery, particularly within the realm of central nervous system (CNS) disorders.
Chemical Structure:
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IUPAC Name: 3-(2-(Methylthio)phenoxy)piperidine
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Alternative Name: 2-(Piperidin-3-yloxy)thioanisole
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CAS Number: Not assigned or found in public databases.
Physicochemical and Computed Properties
No experimental data for the physical properties of 3-(2-(Methylthio)phenoxy)piperidine have been reported. The following table summarizes its molecular identity and computationally predicted properties, which are useful for guiding experimental design, such as solvent selection and purification techniques.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₇NOS | (Calculated) |
| Molecular Weight | 223.34 g/mol | (Calculated) |
| XlogP3 | 3.1 | (Predicted, based on analogs like 3-(2-chloro-5-methylphenoxy)piperidine)[4] |
| Topological Polar Surface Area (TPSA) | 38.5 Ų | (Predicted, based on analogs like 3-((2-methoxyphenoxy)methyl)piperidine)[5] |
| Hydrogen Bond Donors | 1 (amine N-H) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (ether O, sulfur S) | (Calculated) |
| Rotatable Bonds | 3 | (Calculated) |
| Predicted Boiling Point | ~330-350 °C | (Estimated, based on structural analogs) |
| Predicted pKa (basic) | ~9.0-9.5 (for piperidine N) | (Estimated, typical for secondary piperidines) |
Proposed Synthesis and Experimental Protocol
The most direct and efficient method for constructing the ether linkage in 3-(2-(Methylthio)phenoxy)piperidine is the Mitsunobu reaction. This reaction is widely used to couple a primary or secondary alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions using a combination of a phosphine and an azodicarboxylate.
Causality of Method Choice: The Mitsunobu reaction is chosen over alternatives like Williamson ether synthesis for several key reasons:
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Mild Conditions: It avoids the need for strong bases to deprotonate the phenol or alcohol, which could lead to side reactions.
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Avoids N-Alkylation: The piperidine nitrogen is a potential nucleophile. Under strongly basic conditions required for other methods, competitive N-arylation could occur. The Mitsunobu mechanism favors O-alkylation of the phenol.
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High Functional Group Tolerance: The reaction is compatible with the thioether group present in the molecule.
The proposed synthetic pathway involves the reaction of commercially available N-Boc-3-hydroxypiperidine with 2-(methylthio)phenol, followed by deprotection of the Boc group.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-(2-(methylthio)phenoxy)piperidine
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol).
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Reagent Addition: Add N-Boc-3-hydroxypiperidine (1.0 eq.), 2-(methylthio)phenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Cool the resulting solution to 0°C in an ice bath.
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Reaction Initiation: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
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Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the protected product, N-Boc-3-(2-(methylthio)phenoxy)piperidine.
Step 2: Synthesis of 3-(2-(Methylthio)phenoxy)piperidine (Final Product)
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Deprotection: Dissolve the purified N-Boc protected intermediate from Step 1 in dichloromethane (DCM, 5 mL/mmol).
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Acid Addition: Add trifluoroacetic acid (TFA, 10 eq.) to the solution and stir at room temperature for 2-4 hours.
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Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
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Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
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Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 3-(2-(Methylthio)phenoxy)piperidine. Further purification can be achieved via chromatography or crystallization if necessary.
Potential Pharmacological Relevance
The structural motifs within 3-(2-(Methylthio)phenoxy)piperidine suggest potential bioactivity, making it a compound of interest for researchers in drug development.
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Piperidine Core: The piperidine ring is a cornerstone of neuropharmacology, found in drugs targeting a wide array of CNS receptors and transporters.[2][] Its inclusion provides a three-dimensional structure that can facilitate precise interactions within biological binding pockets.
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Phenoxy-piperidine Linkage: Structurally related compounds have shown potential as CNS agents. For example, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives were synthesized and evaluated for antidepressant activity, showing effects comparable to the drug viloxazine.[7] This suggests that the phenoxy-piperidine scaffold may interact with biogenic amine systems, such as serotonin and norepinephrine transporters.
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Thioanisole Moiety: The methylthio group can influence a molecule's metabolic stability and lipophilicity, and it can participate in specific interactions (e.g., with sulfur-containing amino acid residues) in protein targets.
Caption: Logical connections between structure and potential bioactivity.
Safety and Handling
As 3-(2-(Methylthio)phenoxy)piperidine is a novel research chemical, no specific toxicity data is available. Standard laboratory safety protocols for handling chemicals of unknown toxicity must be strictly followed:
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
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Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any potential dust or vapors.
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Precautionary Statements (Inferred from Precursors): Precursors like 3-hydroxypiperidine are classified as skin and eye irritants. Thiophenols are often toxic and have a strong, unpleasant odor. Assume the final product carries similar or unknown hazards.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
References
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PubChem. 3-(2-Chloro-5-methylphenoxy)piperidine. National Center for Biotechnology Information. [Link]
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Coppola, G. M., & Damon, R. E. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]
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Kaur, H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1397. [Link]
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Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]
- Google Patents. (2017).
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Rubtsov, A. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1645. [Link]
- Google Patents. (1990).
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Wikipedia. Thioanisole. [Link]
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White Rose eTheses Online. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]
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- 3. Thioanisole - Wikipedia [en.wikipedia.org]
- 4. 3-(2-Chloro-5-methylphenoxy)piperidine | C12H16ClNO | CID 24212031 - PubChem [pubchem.ncbi.nlm.nih.gov]
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